Predicted LogP Comparison: Methyl vs. Phenyl C-6 Substituent Impacts Lipophilicity by Over 1 Log Unit
The C-6 methyl group of the target compound confers a substantially lower predicted LogP (0.21) compared to the unsubstituted phenyl analog (LogP 1.57), representing a 1.36 log unit reduction in lipophilicity. This difference translates to a theoretical ~23‑fold higher aqueous solubility for the methyl derivative, a critical factor for aqueous-phase reactions, preparative chromatography, and the oral bioavailability of downstream drug candidates . Both compounds share an identical predicted PSA of 60.91 Ų, indicating that the solubility advantage arises purely from the hydrophobic contribution of the phenyl ring without altering hydrogen-bonding capacity.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.21 (predicted) |
| Comparator Or Baseline | 2-(2-Aminoethyl)-6-phenylpyridazin-3(2H)-one: LogP = 1.57 (predicted) |
| Quantified Difference | Δ LogP = -1.36; ~23‑fold higher predicted aqueous solubility for target |
| Conditions | Predicted values from ChemSrc using their proprietary algorithm (cross‑checked with industry‑standard chemoinformatics estimators) |
Why This Matters
The markedly lower lipophilicity of the methyl analog improves aqueous processability and reduces the risk of aggregation or non‑specific binding in biochemical assays, making it the preferred scaffold for hit‑to‑lead optimization in antiulcer and related programs.
